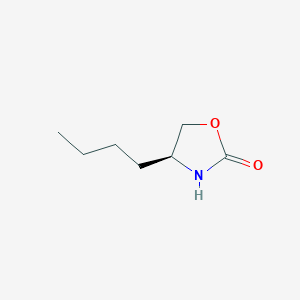

(4S)-4-butyl-1,3-oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-butyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-3-4-6-5-10-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTKVAZRWPADJP-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429045 | |

| Record name | (4S)-4-Butyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158249-51-5 | |

| Record name | 2-Oxazolidinone, 4-butyl-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158249-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-Butyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4s 4 Butyl 1,3 Oxazolidin 2 One and Congeneric Chiral Oxazolidinones

Cyclization Strategies from 1,2-Amino Alcohols

The most common and direct route to chiral oxazolidin-2-ones involves the cyclization of enantiomerically pure 1,2-amino alcohols. These precursors, often derived from natural sources like amino acids, provide the foundational stereochemistry for the resulting auxiliary. Various reagents and conditions have been developed to effect the crucial cyclization step.

Historically, phosgene (B1210022) and its derivatives were widely used for the cyclization of 1,2-amino alcohols. However, due to the extreme toxicity of these reagents, significant research has been dedicated to developing safer, phosgene-free alternatives. These methods often employ other carbonyl sources or catalytic systems to construct the oxazolidinone ring.

One prominent phosgene-free method involves the use of dialkyl carbonates, such as dimethyl carbonate or diethyl carbonate, in the presence of a base. This reaction proceeds via an initial N-alkoxycarbonylation of the amino alcohol, followed by an intramolecular cyclization to furnish the oxazolidin-2-one. Catalysts, such as alkali metal carbonates or alkoxides, are often employed to facilitate the reaction.

Another effective approach utilizes solid-phase catalysts, which can simplify product purification and catalyst recycling. For instance, a heterogeneous catalyst system using CeO2 has been shown to be effective for the synthesis of 2-oxazolidinones from 2-aminoethanols and dimethyl carbonate.

The following table summarizes representative phosgene-free methods for the synthesis of chiral oxazolidinones.

| Precursor (1,2-Amino Alcohol) | Reagent/Catalyst | Conditions | Product | Yield (%) |

| (S)-2-Amino-1-butanol | Dimethyl Carbonate / K2CO3 | 120 °C | (4S)-4-ethyl-1,3-oxazolidin-2-one | High |

| (S)-Phenylalaninol | Di-tert-butyl dicarbonate (B1257347) / DMAP | Room Temp. | (4S)-4-benzyl-1,3-oxazolidin-2-one | >90 |

| (1S,2R)-2-Amino-1,2-diphenylethanol | Carbonyldiimidazole (CDI) | THF, Reflux | (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one | ~95 |

The use of carbon dioxide (CO2) as a C1 source for chemical synthesis is an attractive strategy due to its abundance, low cost, and non-toxic nature. In the context of oxazolidinone synthesis, CO2 can serve as a sustainable alternative to phosgene and other hazardous carbonylating agents.

The direct carboxylation of 1,2-amino alcohols with CO2 to form oxazolidin-2-ones is a thermodynamically challenging transformation. To overcome this, various catalytic systems have been developed. For example, the use of a dehydrating agent in conjunction with a catalyst can drive the equilibrium towards the product. Systems employing phosphonium (B103445) halides as catalysts in the presence of a dehydrating agent have demonstrated success in this conversion.

Another approach involves the use of ionic liquids as both the solvent and catalyst, which can enhance the solubility and activation of CO2. This method allows for the synthesis of 2-oxazolidinones from amino alcohols and CO2 under relatively mild conditions.

The synthesis of oxazolidin-2-ones can also proceed through the formation and subsequent cyclization of carbamate (B1207046) intermediates. This two-step process offers a high degree of control and is applicable to a wide range of substrates.

In a typical sequence, the 1,2-amino alcohol is first reacted with a chloroformate, such as benzyl (B1604629) chloroformate or ethyl chloroformate, to form a stable N-alkoxycarbonyl derivative (a carbamate). This intermediate is then subjected to base-induced intramolecular cyclization. The choice of base is crucial and can influence the reaction rate and yield. Strong bases like sodium hydride are often effective in promoting the ring closure.

This method is particularly useful for synthesizing oxazolidinones with sensitive functional groups, as the reaction conditions for each step can be independently optimized.

Synthesis from Alternative Precursors

While 1,2-amino alcohols are the most common starting materials, alternative precursors such as aziridines and epoxides provide valuable synthetic routes to chiral oxazolidin-2-ones, often offering different stereochemical outcomes or compatibility with different functional groups.

Chiral aziridines, which can be prepared through various stereoselective methods, serve as versatile precursors for oxazolidin-2-ones. The synthesis involves the regioselective ring-opening of the aziridine (B145994) followed by cyclization.

One common strategy is the carboxylation of aziridines. This can be achieved by reacting the aziridine with carbon dioxide in the presence of a suitable catalyst. For example, lithium halides have been shown to effectively catalyze the addition of CO2 to N-substituted aziridines, leading to the corresponding oxazolidin-2-ones. This reaction is believed to proceed via nucleophilic attack of the halide on the aziridine ring, followed by reaction with CO2 and subsequent ring closure.

The stereochemistry of the starting aziridine is typically retained in the product, making this a stereospecific transformation.

Enantiomerically pure epoxides are readily available starting materials and can be converted into chiral oxazolidin-2-ones. This transformation typically involves a two-step sequence: regioselective ring-opening of the epoxide with a nitrogen nucleophile, followed by cyclization.

The ring-opening of the epoxide with an azide (B81097) source, such as sodium azide, followed by reduction of the resulting azido (B1232118) alcohol to a 1,2-amino alcohol, provides a precursor for the cyclization methods described in section 2.1.

Alternatively, a more direct route involves the reaction of an epoxide with an isocyanate in the presence of a catalyst. This reaction, often catalyzed by Lewis acids or bases, directly forms the oxazolidinone ring in a single step. The regioselectivity of the epoxide ring-opening is a critical factor in determining the final product.

The following table provides an overview of synthetic routes from alternative precursors.

| Precursor | Reagent/Catalyst | Conditions | Product | Stereochemical Outcome |

| N-Tosyl-2-methylaziridine | CO2 / LiBr | 80 °C | 5-Methyl-3-tosyl-1,3-oxazolidin-2-one | Retention of stereochemistry |

| (R)-Styrene Oxide | Sodium Azide, then H2/Pd-C, then CDI | Multi-step | (4R)-4-Phenyl-1,3-oxazolidin-2-one | Inversion at one center |

| (S)-Propylene Oxide | Phenyl Isocyanate / Lewis Acid | Varies | (5S)-5-Methyl-3-phenyl-1,3-oxazolidin-2-one | Varies with catalyst and conditions |

Enantioselective and Diastereoselective Preparation of Oxazolidinone Scaffolds

The synthesis of chiral oxazolidin-2-ones, such as (4S)-4-butyl-1,3-oxazolidin-2-one, is most commonly achieved from readily available α-amino acids or their corresponding amino alcohols. acs.org These versatile compounds are instrumental as chiral auxiliaries, guiding the stereochemical course of various chemical reactions to produce specific enantiomers of a target molecule. acs.orgwikipedia.org The inherent chirality of the starting material is transferred to the oxazolidinone scaffold, which then directs the stereoselective formation of new chiral centers in subsequent reactions. wikipedia.org

A variety of synthetic strategies have been developed to prepare these crucial scaffolds with high levels of stereocontrol. One common approach involves the cyclization of β-amino alcohols with phosgene or its equivalents. For instance, enantiomerically pure N-(R)-α-methylbenzyl-4(R)-(chloromethyl)oxazolidinones have been synthesized in high yields from various aziridine-2-methanols through an intramolecular cyclization with phosgene. acs.org

Diastereoselective methods are also prominent, particularly in reactions involving an existing chiral center on the oxazolidinone auxiliary. For example, the acylated derivatives of Evans' oxazolidinones undergo highly diastereoselective alkylation reactions. Deprotonation of the N-acyl group creates a rigid, chelated enolate, which is then alkylated preferentially from the less sterically hindered face, leading to high diastereomeric excess. acs.org Similarly, oxazolidinone auxiliaries are widely used to control stereoselectivity in aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. sigmaaldrich.com

Recent advancements have focused on developing novel and more efficient catalytic methods. An asymmetric approach combining an aldol reaction and a modified Curtius protocol enables the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds. nih.gov Another efficient one-pot synthesis of 1,3-oxazolidines utilizes a chiral magnesium phosphate (B84403) catalyst, proceeding through the enantioselective addition of alcohols to imines followed by intramolecular cyclization. organic-chemistry.org

The following table summarizes various stereoselective methods for the preparation of chiral oxazolidinone scaffolds:

Table 1: Selected Stereoselective Synthetic Methods for Chiral Oxazolidinone Scaffolds| Starting Material | Reagents/Catalyst | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Aziridine-2-methanols | Phosgene | 4-substituted-2-oxazolidinones | High Yields, Enantiomerically Pure | acs.org |

| N-Acyl oxazolidinone | NaN(TMS)₂, Allyl Iodide | α-Alkylated N-acyl oxazolidinone | 98:2 Diastereomeric Selectivity | acs.org |

| Aldehyde & Ketone | (1R,2R)-bis[(S)-prolinamido]cyclohexane | Chiral Aldols | High Diastereoselectivity | researchgate.net |

| Amino alcohol carbamates | Cu-catalyst | N-Aryl oxazolidinones | Good Yields | organic-chemistry.org |

| Alkenes | Chiral Organoselenium Compounds | Enantioenriched 2-oxazolidinones | High Enantioselectivity | organic-chemistry.org |

Large-Scale Synthesis and Industrial Preparation Considerations

The transition from laboratory-scale synthesis to large-scale industrial production of chiral auxiliaries like this compound presents a unique set of challenges and considerations. wikipedia.org While these auxiliaries are invaluable in the early stages of drug development, their industrial viability hinges on factors such as cost-effectiveness, scalability, safety, and the ability to recycle the auxiliary. wikipedia.orgsigmaaldrich.com

A key objective in industrial preparation is the development of practical and efficient synthetic routes. For example, a novel and practical asymmetric synthesis for (5S)-(acetamidomethyl)-2-oxazolidinones was developed for the production of potent oxazolidinone antibacterial agents. This method involves the reaction of N-lithioarylcarbamates with (R)-glycidyl butyrate, which provides excellent yields and high enantiomeric purity on a large scale. acs.org Process development for the kilogram-scale synthesis of a novel oxazolidinone antibacterial candidate highlighted the importance of a step-economical construction of the chiral core, employing asymmetric reduction and cyclization. acs.org

Industrial applications demand robust and reliable processes. Chiral auxiliaries are frequently used in the manufacturing of active pharmaceutical ingredients (APIs) and agrochemicals where high enantiomeric purity is a critical requirement. numberanalytics.comchiralpedia.com The synthesis of the antibiotic Linezolid, a prominent member of the oxazolidinone class of drugs, showcases the industrial application of these synthetic strategies. nih.gov

Considerations for large-scale synthesis include:

Starting Material Availability: The use of inexpensive and readily available starting materials, such as natural amino acids or their derivatives, is crucial for economic feasibility. researchgate.net

Process Safety: Handling potentially hazardous reagents like phosgene or organolithium compounds at an industrial scale requires stringent safety protocols and specialized equipment.

Auxiliary Recovery: The ability to efficiently recover and reuse the chiral auxiliary after the key stereoselective step is a significant economic advantage. sigmaaldrich.com Mild cleavage conditions are necessary to remove the auxiliary without racemizing the product or the auxiliary itself. acs.org

Purification: Developing scalable purification methods, such as crystallization-induced resolution over chromatographic separation, is often necessary to achieve the high purity required for pharmaceutical applications.

The development of catalytic asymmetric methods is a major goal in industrial chemistry, as it can reduce waste and cost compared to using stoichiometric chiral auxiliaries. However, the reliability and versatility of chiral auxiliaries like oxazolidinones ensure their continued importance in industrial organic synthesis. wikipedia.org

Applications of 4s 4 Butyl 1,3 Oxazolidin 2 One in Asymmetric Chemical Transformations

Asymmetric Alkylation Reactions of N-Acyl Oxazolidinones

The alkylation of enolates derived from N-acyl oxazolidinones, such as those incorporating (4S)-4-butyl-1,3-oxazolidin-2-one, is a robust and widely utilized method for the asymmetric synthesis of α-substituted carboxylic acids. researchgate.net The chiral auxiliary effectively guides the incoming electrophile to one face of the enolate, resulting in a preponderance of one diastereomer.

Enolate Geometry and Stereoselectivity in Alkylations

The high degree of stereoselectivity observed in these alkylation reactions is largely attributed to the formation of a specific enolate geometry. Deprotonation of the N-acyl oxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), predominantly forms the (Z)-enolate. uwindsor.cawilliams.edu This (Z)-enolate is stabilized by chelation between the metal cation (Li⁺ or Na⁺) and the two oxygen atoms of the acyloxazolidinone moiety. uwindsor.ca This rigid, chelated structure effectively blocks one face of the enolate.

The bulky butyl group at the C4 position of the oxazolidinone ring then directs the electrophile to attack from the less sterically hindered face, which is opposite to the butyl group. williams.edu This predictable mode of attack leads to high diastereoselectivity in the formation of the new carbon-carbon bond. The choice of the metal counterion can influence the reactivity and selectivity, with sodium enolates often undergoing alkylation at lower temperatures and exhibiting higher diastereoselectivities compared to their lithium counterparts. uwo.ca

Diastereocontrol in α-Substituted Carboxylic Acid Derivative Synthesis

The power of this compound as a chiral auxiliary is clearly demonstrated in the synthesis of a wide range of α-substituted carboxylic acid derivatives. By choosing the appropriate N-acyl group and alkylating agent, a vast array of chiral building blocks can be accessed with high diastereomeric purity.

For instance, the alkylation of the sodium enolate of an N-propionyl oxazolidinone with methyl iodide can yield the corresponding methylated product with high diastereoselectivity. uwindsor.ca Similarly, reactions with more reactive electrophiles like benzyl (B1604629) bromide also proceed with excellent stereocontrol. uwindsor.ca The diastereomeric products can often be separated by chromatography, allowing for the isolation of a single, highly pure diastereomer. Subsequent cleavage of the chiral auxiliary, typically through hydrolysis or reduction, affords the desired enantiomerically enriched α-substituted carboxylic acid or alcohol, respectively, and allows for the recovery and recycling of the valuable auxiliary. williams.edu

| Electrophile | Base | Diastereomeric Ratio (major:minor) |

| Methyl Iodide | NaHMDS | 91 : 9 |

| Benzyl Bromide | LDA | 99 : 1 |

Table 1: Representative Diastereoselectivities in the Alkylation of N-Acyl Oxazolidinones. Data derived from representative examples in the literature. uwindsor.ca

Stereocontrolled Aldol (B89426) Reactions

The aldol reaction, a fundamental carbon-carbon bond-forming reaction, can be rendered highly stereoselective through the use of chiral auxiliaries like this compound. nih.gov The N-acyl derivatives of this auxiliary have proven to be exceptionally effective in controlling the absolute and relative stereochemistry of the resulting β-hydroxy carbonyl compounds.

Auxiliary-Directed Aldol Additions and Chelation Control

In a manner analogous to alkylation reactions, the stereochemical outcome of aldol additions is governed by the formation of a specific enolate which then reacts through a well-organized transition state. The generation of boron enolates, typically by reacting the N-acyl oxazolidinone with a dialkylboron triflate and a tertiary amine, is a key strategy. harvard.edu These boron enolates reliably form the (Z)-enolate. uwindsor.ca

The reaction with an aldehyde is proposed to proceed through a chair-like Zimmerman-Traxler transition state. harvard.edu The stereochemistry of the resulting aldol adduct is dictated by the minimization of steric interactions within this transition state. The bulky butyl group of the oxazolidinone auxiliary effectively shields one face of the enolate, directing the aldehyde to approach from the opposite side. This chelation-controlled model accurately predicts the formation of the syn-aldol product. harvard.edu

Substrate Scope and Diastereomeric Excess in Aldol Processes

The use of this compound as a chiral auxiliary in aldol reactions has been successfully applied to a broad range of substrates, demonstrating its versatility. The reaction generally proceeds with high diastereomeric excess (d.e.), often exceeding 95%.

The scope of the reaction includes various aldehydes, both aliphatic and aromatic. researchgate.net The corresponding β-hydroxy products are obtained in good yields and with excellent stereocontrol. Even when minor diastereomers are formed, they can often be separated chromatographically, providing access to diastereomerically pure compounds. harvard.edu The subsequent removal of the chiral auxiliary yields enantiomerically pure β-hydroxy carboxylic acids, esters, or 1,3-diols, which are valuable intermediates in natural product synthesis.

| Aldehyde | Diastereomeric Excess (% d.e.) |

| Isobutyraldehyde | >99 |

| Benzaldehyde | >99 |

Table 2: Representative Diastereomeric Excess in Aldol Reactions using an N-Propionyl-(4S)-4-butyl-1,3-oxazolidin-2-one derivative. Data derived from representative examples in the literature. harvard.edu

Asymmetric Conjugate (Michael) Addition Reactions

The conjugate, or Michael, addition is a powerful method for forming carbon-carbon bonds through the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. organic-chemistry.orgresearchgate.net When N-enoyl derivatives of this compound are used as the Michael acceptors, the chiral auxiliary can effectively control the stereochemistry of the newly formed stereocenter.

Stereochemical Outcomes in Michael Additions

The stereoselectivity of Michael additions employing the this compound auxiliary is consistently high, often yielding diastereomeric ratios exceeding 95:5. The predictable nature of this transformation is a direct result of the steric influence of the C4-butyl group in the chelated transition state. The s-cis conformation of the enoyl moiety is favored, and the butyl group shields the Re-face of the double bond, forcing the nucleophile to approach from the Si-face.

The choice of Lewis acid, nucleophile, and reaction conditions can be tuned to optimize both yield and diastereoselectivity. For instance, copper-catalyzed additions of Grignard reagents are commonly used for introducing alkyl groups, while softer nucleophiles like thiolates can be added using base catalysis. researchgate.netrsc.org Following the addition, the chiral auxiliary can be cleaved under mild conditions (e.g., hydrolysis with LiOH/H₂O₂ or transesterification with MeOMgBr) to reveal the chiral carboxylic acid, ester, or amide product and recover the auxiliary for reuse, adding to the economic appeal of this methodology.

| Michael Donor | Michael Acceptor Substrate | Lewis Acid/Catalyst | Diastereomeric Ratio (d.r.) |

| Bu₂CuLi | (S)-4-butyl-3-crotonoyl-1,3-oxazolidin-2-one | - | >95:5 |

| PhSH | (S)-4-butyl-3-crotonoyl-1,3-oxazolidin-2-one | DBU | >98:2 |

| Lithium enolate of acetone | (S)-4-butyl-3-cinnamoyl-1,3-oxazolidin-2-one | TiCl₄ | 94:6 |

This table presents representative data for Michael additions using N-enoyl oxazolidinones, illustrating the high diastereoselectivity typically achieved. The (4S)-4-butyl auxiliary functions analogously to other Evans auxiliaries under these conditions.

Cycloaddition Reactions Employing Oxazolidinone Auxiliaries

Chiral oxazolidinones are highly effective in controlling the stereochemical outcome of various cycloaddition reactions. By serving as a chiral handle on the dienophile or dipolarophile, the this compound auxiliary dictates the facial selectivity of the reaction, enabling the synthesis of complex cyclic systems with multiple stereocenters.

Diels-Alder Reactions

The Diels-Alder reaction is a premier method for constructing six-membered rings. When an α,β-unsaturated acyl group is attached to the this compound auxiliary, the resulting N-enoyl system becomes a powerful chiral dienophile. The stereochemical outcome of Lewis acid-promoted Diels-Alder reactions with these dienophiles is highly predictable. nih.govresearchgate.net

Similar to the mechanism in Michael additions, a bidentate chelate forms between a Lewis acid (e.g., Et₂AlCl, TiCl₄) and the two carbonyl oxygens of the N-acryloyl or N-crotonoyl oxazolidinone. nih.gov This chelation fixes the dienophile in a conformation where the C4-butyl group obstructs the Re-face. The diene is thus forced to approach from the unhindered Si-face. This facial bias, combined with the strong preference for an endo transition state, leads to the formation of a single major diastereomer of the cycloadduct. nih.govrsc.org

| Dienophile | Diene | Lewis Acid | endo:exo Ratio | Diastereomeric Excess (d.e.) |

| (S)-4-butyl-3-acryloyl-1,3-oxazolidin-2-one | Cyclopentadiene | Et₂AlCl | >99:1 | >98% |

| (S)-4-butyl-3-crotonoyl-1,3-oxazolidin-2-one | Isoprene | TiCl₄ | 95:5 | >96% |

| (S)-4-butyl-3-acryloyl-1,3-oxazolidin-2-one | 1,3-Butadiene | MgBr₂ | 97:3 | >95% |

This table shows representative outcomes for Diels-Alder reactions using N-enoyl oxazolidinone auxiliaries. The stereocontrol exerted by the butyl group is analogous to that of benzyl or isopropyl groups found in the literature. nih.govrsc.org

1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a versatile reaction for synthesizing five-membered heterocycles. wikipedia.orgorganic-chemistry.org Attaching the this compound auxiliary to a dipolarophile, such as an acrylate (B77674) or cinnamate, allows for highly diastereoselective cycloadditions with 1,3-dipoles like nitrones and azomethine ylides. kingston.ac.uk

The principle of stereocontrol mirrors that seen in Diels-Alder reactions. The chiral auxiliary, in concert with a Lewis acid, establishes a conformationally rigid template. The C4-butyl substituent blocks one face of the dipolarophile, guiding the incoming 1,3-dipole to the opposite face. This approach has been used to synthesize enantiomerically enriched isoxazolidines (from nitrones) and pyrrolidines (from azomethine ylides), which are valuable precursors for amino acids, alkaloids, and other biologically active molecules. kingston.ac.uk

Other Stereoselective Transformations for C-C and C-X Bond Formation

Beyond conjugate additions and cycloadditions, the this compound auxiliary is instrumental in directing a wide range of other stereoselective transformations, most notably the alkylation of enolates.

The N-acyl derivative of this compound can be deprotonated with bases like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form a chiral enolate. The stereochemistry of the enolate (Z- or E-) is reliably controlled by the choice of base and conditions. Subsequent reaction with an electrophile, such as an alkyl halide, occurs with high diastereoselectivity. The steric hindrance from the C4-butyl group directs the electrophile to the face opposite the substituent, establishing a new stereocenter α to the carbonyl group.

Particularly noteworthy is the use of titanium and zirconium enolates of N-acyl oxazolidinones for stereoselective alkylations. nih.govnih.gov These methods allow for the introduction of sterically demanding secondary and tertiary alkyl groups, which is often challenging with traditional lithium enolates. bohrium.comtdx.cat These reactions proceed with excellent diastereoselectivity, providing access to products with quaternary carbon centers.

| N-Acyl Oxazolidinone Substrate | Enolate Type | Electrophile | Diastereomeric Ratio (d.r.) |

| (S)-4-butyl-3-propanoyl-1,3-oxazolidin-2-one | Z-Lithium | Benzyl bromide | >99:1 |

| (S)-4-butyl-3-phenylacetyl-1,3-oxazolidin-2-one | Zirconium | t-Butyl bromide | 95:5 |

| (S)-4-butyl-3-propanoyl-1,3-oxazolidin-2-one | Z-Titanium | 1-Adamantyl radical precursor | >97:3 |

This table provides examples of the high diastereoselectivity achieved in the alkylation of N-acyl oxazolidinone enolates, based on established protocols for these auxiliaries. nih.govnih.gov

Other important C-X bond-forming reactions controlled by this auxiliary include asymmetric hydroxylations (using reagents like N-fluoro-benzenesulfonimide after enolization) and aminations (using electrophilic azide (B81097) sources), further highlighting the versatility of this compound in asymmetric synthesis.

Mechanistic Investigations and Computational Studies of 4s 4 Butyl 1,3 Oxazolidin 2 One Mediated Reactions

Transition State Analysis and Stereochemical Models

The stereochemical outcome of reactions mediated by N-acyl-(4S)-4-butyl-1,3-oxazolidin-2-one is rationalized through well-accepted transition state models. These models focus on the conformation of the enolate formed upon deprotonation of the N-acyl derivative. The preferred conformation places the butyl group in a position that effectively shields one face of the enolate, directing incoming electrophiles to the opposite, less hindered face. nih.gov

For aldol (B89426) reactions, the key is the formation of a rigid, chelated transition state. In the presence of a Lewis acid, the N-acyloxazolidinone forms a Z-enolate. The Lewis acid coordinates to both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring. This chelation, combined with the steric hindrance from the C4-butyl group, forces the electrophile (an aldehyde) to approach from the si-face of the enolate. This specific approach minimizes steric interactions and leads to the predictable formation of one particular stereoisomer.

The generally accepted model for stereoselection involves a chair-like six-membered transition state. The butyl group at the C4 position of the oxazolidinone ring assumes a pseudo-equatorial orientation to minimize A(1,3) strain. This arrangement presents a significant steric barrier on one face of the enolate, compelling the electrophile to attack from the opposite side. This model has been consistently supported by experimental results across a wide range of reactions, including alkylations, aldol additions, and Michael additions. sigmaaldrich.com

Elucidation of Chelation Effects with Lewis Acids

Lewis acids play a crucial role in enhancing both the reactivity and the stereoselectivity of reactions involving (4S)-4-butyl-1,3-oxazolidin-2-one. nih.gov Their primary function is to coordinate with the carbonyl oxygen atoms of the N-acyl oxazolidinone, creating a rigid and well-defined conformational arrangement. This coordination increases the electrophilicity of the carbonyl carbon and locks the enolate in a specific conformation, which is essential for high diastereoselectivity. chemrxiv.org

The choice of Lewis acid can significantly influence the outcome of the reaction. Common Lewis acids used in conjunction with Evans' auxiliaries include boron triflates (e.g., dibutylboron triflate, diethylboron (B14726175) triflate) and various metal salts like magnesium bromide, titanium tetrachloride, and tin(II) triflate. Boron-based Lewis acids are particularly effective in forming stable, six-membered chelated transition states in aldol reactions, leading to high levels of stereocontrol.

Studies have shown that the bidentate chelation of the Lewis acid to both the acyl carbonyl oxygen and the oxazolidinone ring oxygen is key to achieving high stereoselectivity. This chelation enforces a planar, rigid structure on the enolate, which amplifies the steric directing effect of the C4-butyl substituent. Without the Lewis acid, the conformational flexibility of the enolate would be much higher, leading to a mixture of stereoisomers. Spectroscopic studies, such as NMR, have provided direct evidence for the coordination of Lewis acids to the oxazolidinone system, supporting the proposed chelation models. nih.gov

Table 1: Effect of Different Lewis Acids on Diastereoselectivity in Aldol Reactions This table is illustrative and represents typical outcomes. Actual results may vary based on specific substrates and reaction conditions.

| Lewis Acid | Typical Diastereomeric Ratio (d.r.) |

|---|---|

| Dibutylboron triflate (Bu₂BOTf) | >99:1 |

| Diethylboron triflate (Et₂BOTf) | >98:2 |

| Titanium tetrachloride (TiCl₄) | 95:5 |

| Magnesium bromide (MgBr₂) | 90:10 |

| No Lewis Acid | ~50:50 (or low selectivity) |

Density Functional Theory (DFT) and Ab Initio Calculations in Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, has become an indispensable tool for gaining deeper insight into the reaction mechanisms mediated by this compound. researchgate.net These calculations allow for the detailed exploration of potential energy surfaces, the characterization of transition state structures, and the quantification of energy barriers for different reaction pathways.

DFT studies have been employed to:

Confirm Transition State Geometries: Calculations have corroborated the chair-like transition state models proposed based on experimental observations. They provide precise bond lengths, angles, and dihedral angles of the transition state structures, confirming the steric interactions that lead to stereoselectivity.

Analyze Lewis Acid Coordination: Computational models have been used to investigate the binding energies and geometries of various Lewis acid-oxazolidinone complexes. rsc.org These studies help to explain why certain Lewis acids are more effective than others in promoting stereoselectivity.

Evaluate Reaction Energetics: By calculating the activation energies for competing reaction pathways, DFT can predict the major product and the expected level of stereoselectivity. These theoretical predictions often show excellent agreement with experimental results. For instance, calculations can quantify the energy difference between the transition states leading to the major and minor diastereomers, providing a theoretical basis for the observed high diastereomeric ratios.

Ab initio calculations, while often more computationally expensive, can provide even more accurate energy predictions and have been used to refine the understanding of subtle electronic effects within the transition states. Together, these computational methods provide a molecular-level picture that complements experimental findings and aids in the rational design of new synthetic strategies. researchgate.net

Factors Influencing Regioselectivity and Enantioselectivity

Regioselectivity: In reactions where multiple enolates can be formed (e.g., from dicarbonyl compounds), the choice of base, temperature, and Lewis acid can influence which enolate is formed preferentially. Kinetically controlled conditions (strong, non-nucleophilic base at low temperature, like lithium diisopropylamide) typically favor the formation of the less substituted enolate. In contrast, thermodynamically controlled conditions (weaker base, higher temperature) may favor the more stable, more substituted enolate. The Lewis acid can also influence regioselectivity by preferentially coordinating to one carbonyl group over another. rsc.org

Enantioselectivity: The primary role of the this compound is to act as a chiral auxiliary, which, after N-acylation, allows for diastereoselective reactions. The final enantioselectivity is achieved upon cleavage of the auxiliary. However, the degree of stereocontrol is highly dependent on:

The Steric Bulk of the Auxiliary's Substituent: The butyl group at the C4 position provides a well-defined steric environment. Larger or smaller substituents at this position can alter the degree of facial shielding and thus the diastereoselectivity.

The Nature of the N-Acyl Group: The structure of the acyl group itself can influence the conformation of the enolate and its reactivity.

The Electrophile: The size and shape of the incoming electrophile are critical. Very small electrophiles may exhibit lower selectivity, while very bulky ones may be unreactive or lead to different stereochemical outcomes due to competing steric interactions.

Reaction Conditions: As discussed, the choice of Lewis acid, solvent, and temperature are all critical parameters that must be optimized to maximize stereoselectivity. beilstein-journals.org For example, the coordinating ability of the solvent can impact the stability and structure of the Lewis acid-chelated transition state.

In essence, the high fidelity of stereochemical control offered by this compound is a result of the synergistic interplay between the inherent chirality of the auxiliary, the chelation effects of Lewis acids, and the precise control of reaction conditions.

Chemical Modifications and Derivatization Strategies for 4s 4 Butyl 1,3 Oxazolidin 2 One Scaffolds

N-Acylation and Other N-Substitutions

The primary function of (4S)-4-butyl-1,3-oxazolidin-2-one in asymmetric synthesis begins with its N-acylation. This transformation attaches the desired substrate to the chiral auxiliary, setting the stage for subsequent stereoselective reactions.

A common method for N-acylation involves the deprotonation of the oxazolidinone nitrogen with a strong base, such as n-butyllithium, followed by reaction with an acyl chloride. williams.edugoogle.com However, milder conditions have been developed. For instance, the use of 4-dimethylaminopyridine (B28879) (DMAP) as an acyl transfer catalyst allows for the acylation of the neutral oxazolidinone with an acid anhydride (B1165640) at room temperature or with gentle heating. williams.edu This avoids the need for strong bases and cryogenic temperatures. Another mild approach utilizes acid fluorides in the presence of non-nucleophilic organic bases like triethylamine (B128534) or diisopropylethylamine. unifr.ch

The resulting N-acyl oxazolidinones are key intermediates for a variety of stereoselective transformations, including alkylations, aldol (B89426) additions, and conjugate additions. williams.eduorgsyn.orgrsc.org The steric hindrance provided by the butyl group at the 4-position of the oxazolidinone ring effectively shields one face of the enolate derived from the N-acyl group, directing the approach of electrophiles to the opposite face and thus controlling the stereochemistry of the newly formed chiral center.

| N-Acylation Method | Reagents | Conditions | Key Features |

| Strong Base Method | n-Butyllithium, Acyl Chloride | -78 °C to 0 °C | Traditional and widely used, but requires cryogenic temperatures and strong base. |

| DMAP Catalysis | Acid Anhydride, DMAP, Triethylamine | Room temperature or reflux | Milder conditions, avoids strong bases. williams.edu |

| Acid Fluoride Method | Acid Fluoride, Triethylamine or Diisopropylethylamine | Mild conditions | High yields and applicable to sensitive substrates. unifr.ch |

Functionalization at the 4-Position and Exocyclic Groups

While the primary role of the 4-butyl group is to provide steric bulk for stereochemical control, modifications at this position can be envisioned to fine-tune the auxiliary's properties or to incorporate additional functionality. However, direct functionalization of the 4-position of a pre-formed this compound is not a common strategy. Instead, the substituent at the 4-position is typically installed during the synthesis of the oxazolidinone itself, often derived from a corresponding amino alcohol.

More frequently, derivatization occurs on the exocyclic N-acyl group after it has been attached to the oxazolidinone. The enolates generated from these N-acyl derivatives are highly versatile nucleophiles. They undergo a wide range of diastereoselective reactions, including:

Alkylation: Reaction with alkyl halides to introduce new carbon-carbon bonds. rsc.orgnih.gov

Aldol Additions: Reaction with aldehydes and ketones to form β-hydroxy carbonyl compounds. youtube.com

Amination: Reaction with electrophilic nitrogen sources.

Halogenation: Reaction with electrophilic halogen sources. orgsyn.org

These reactions benefit from the predictable stereochemical control exerted by the chiral auxiliary. orgsyn.org The resulting diastereomeric products can often be separated chromatographically, allowing for the isolation of a single, enantiomerically pure compound after cleavage of the auxiliary. acs.org

Stereoselective Cleavage and Removal of the Chiral Auxiliary

A critical step in the use of any chiral auxiliary is its efficient and non-destructive removal from the desired product, ideally allowing for its recovery and reuse. wikipedia.org For N-acyl-(4S)-4-butyl-1,3-oxazolidin-2-one derivatives, several reliable methods have been established.

Hydrolytic Cleavage Mechanisms (e.g., LiOOH)

The most common method for cleaving the N-acyl group to yield a carboxylic acid is through hydrolysis with lithium hydroperoxide (LiOOH), typically generated in situ from lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂). researchgate.netacs.org This method is favored because it selectively cleaves the exocyclic amide bond while leaving the endocyclic carbamate (B1207046) of the oxazolidinone ring intact. publish.csiro.aupublish.csiro.au

The mechanism of this selective cleavage has been a subject of study. While LiOH alone tends to attack the less sterically hindered endocyclic carbonyl group, leading to the destruction of the auxiliary, LiOOH preferentially attacks the more hindered exocyclic carbonyl. publish.csiro.aupublish.csiro.auuq.edu.au Computational studies suggest that while both nucleophiles may initially attack the endocyclic carbonyl, the subsequent decomposition pathway determines the final product. For LiOH, the ring-opened product is formed readily. In contrast, for LiOOH, the decomposition barrier of the initial adduct is higher, making the pathway involving cleavage of the exocyclic amide bond more favorable. publish.csiro.auuq.edu.au

It is important to note that the reaction of LiOH and H₂O₂ can generate oxygen gas, which can pose a safety risk, especially on a larger scale. researchgate.netacs.org

| Cleavage Reagent | Product | Selectivity | Notes |

| LiOH/H₂O₂ (LiOOH) | Carboxylic Acid | Exocyclic cleavage, preserves auxiliary. publish.csiro.aupublish.csiro.au | Common and effective method. researchgate.netacs.org Oxygen evolution can occur. researchgate.netacs.org |

| LiOH | Ring-opened product | Endocyclic cleavage, destroys auxiliary. publish.csiro.aupublish.csiro.au | Generally avoided for auxiliary recovery. |

Reductive and Transamidation-Based Auxiliary Removal

The N-acyl group can also be converted to other functional groups upon cleavage.

Reductive Cleavage: Treatment with reducing agents like lithium borohydride (B1222165) or lithium aluminum hydride can reduce the acyl group to a primary alcohol. santiago-lab.com This method is also generally mild and allows for the recovery of the chiral auxiliary.

Transamidation: The N-acyl group can be converted into a Weinreb amide. This transformation allows for the subsequent synthesis of ketones from the Weinreb amide intermediate. youtube.com

Recovery and Recycling of the Auxiliary

After the cleavage reaction, the this compound auxiliary can be recovered, typically through a simple extraction procedure. publish.csiro.au The ability to recycle the auxiliary is a significant advantage, particularly in large-scale synthesis, as it reduces costs and waste. wikipedia.org The recovered auxiliary can then be reused for subsequent N-acylation and asymmetric transformations.

Strategic Applications of 4s 4 Butyl 1,3 Oxazolidin 2 One in Total Synthesis of Complex Molecules and Natural Products

Role in Constructing Stereogenic Centers in Multi-Step Syntheses

(4S)-4-butyl-1,3-oxazolidin-2-one, an Evans' auxiliary, plays a pivotal role in asymmetric synthesis by directing the stereochemical outcome of carbon-carbon bond-forming reactions. Its efficacy lies in the temporary installation of a chiral scaffold onto an achiral substrate, thereby creating a chiral environment that influences the approach of incoming reagents. The butyl group at the C4 position provides a specific steric bias that effectively shields one face of the enolate derived from the corresponding N-acyl derivative, leading to highly diastereoselective transformations.

The primary mechanism of action involves the formation of a rigid, chelated enolate intermediate upon treatment with a suitable base and Lewis acid. This conformationally constrained structure dictates the trajectory of electrophiles, resulting in the predictable formation of a new stereocenter. Key reactions where this compound excels in inducing stereoselectivity include aldol (B89426) reactions, Michael additions, and alkylations.

The diastereoselectivity achieved in these reactions is often excellent, allowing for the reliable construction of molecules with multiple contiguous stereocenters. Following the desired transformation, the chiral auxiliary can be cleaved under mild conditions, yielding the enantiomerically enriched product and allowing for the recovery and recycling of the auxiliary.

Enantioselective Synthesis of Biologically Relevant Precursors

The ability of this compound to direct stereoselective reactions makes it an invaluable tool for the synthesis of enantiomerically pure precursors for biologically active molecules. The precise control over stereochemistry is crucial in pharmacology, as different enantiomers of a drug can exhibit vastly different biological activities.

A notable application is in the synthesis of α-amino acids and their derivatives. The asymmetric alkylation of N-glycinate equivalents derived from this compound provides a reliable route to a wide range of non-proteinogenic amino acids, which are important components of many pharmaceuticals.

Furthermore, the aldol adducts generated using this auxiliary are versatile intermediates that can be elaborated into various functional groups. For instance, syn- and anti-aldol products can be selectively obtained and subsequently transformed into β-hydroxy acids, esters, or ketones, which are common structural motifs in natural products with significant biological properties, including antibiotics and enzyme inhibitors.

Case Studies and Exemplary Syntheses of Complex Molecular Architectures

The strategic utility of this compound is best illustrated through its successful application in the total synthesis of complex natural products.

One prominent example is the synthesis of (-)-Cytoxazone , a cytokine modulator with potential therapeutic applications. In a concise total synthesis, an asymmetric aldol reaction employing an oxazolidinone-based chiral auxiliary was a key step in establishing the desired stereochemistry of the molecule. nih.gov The high diastereoselectivity of the aldol condensation, directed by the chiral auxiliary, was instrumental in achieving the synthesis in a limited number of steps.

While specific data for the butyl-substituted auxiliary in this exact synthesis is not detailed in the provided information, the general strategy highlights the power of the oxazolidinone scaffold in constructing the core of such natural products. The choice of the substituent on the oxazolidinone ring, such as the butyl group, is often fine-tuned to optimize stereoselectivity and yield for a particular substrate.

The following table summarizes the types of stereoselective reactions where this compound and related Evans' auxiliaries are employed:

| Reaction Type | Role of Auxiliary | Typical Diastereoselectivity |

| Aldol Reaction | Directs the formation of syn or anti aldol adducts. | High (often >90% d.e.) |

| Michael Addition | Controls the stereochemistry of the 1,4-addition. | High (often >90% d.e.) |

| Alkylation | Guides the approach of the electrophile to the enolate. | High (often >90% d.e.) |

| Diels-Alder Reaction | Induces facial selectivity in the cycloaddition. | High (often >90% e.e.) |

Advanced Topics and Future Research Directions for Oxazolidinone Chiral Auxiliaries

Development of Next-Generation Oxazolidinone-Based Chiral Auxiliaries

The success of classic Evans oxazolidinones has inspired the development of new derivatives designed to overcome limitations and expand their synthetic utility. researchgate.netcolab.ws Research focuses on modifying the core structure to enhance stereoselectivity, improve cleavage conditions, and introduce new reactivity.

One key area of development involves the creation of auxiliaries with greater steric hindrance to afford higher levels of diastereoselectivity. For instance, sulfur-based analogs like thiazolidinethiones have shown superior performance in certain aldol (B89426) reactions, particularly with N-acetyl derivatives, where traditional oxazolidinones are less effective. scielo.org.mx An indene-based thiazolidinethione has demonstrated excellent yield and very high diastereoselectivity in acetate (B1210297) aldol reactions. scielo.org.mx

Another approach is the synthesis of polymer-supported oxazolidinones. Attaching the auxiliary to a soluble polymer, such as poly(ethylene glycol)monomethyl ether (MeOPEG), facilitates purification by precipitation, blending the advantages of homogeneous reaction conditions with the ease of solid-phase separation. collectionscanada.gc.ca This strategy has been successfully applied to asymmetric alkylation and Diels-Alder reactions. collectionscanada.gc.ca Furthermore, fluorous synthesis, involving the attachment of a highly fluorinated silyl (B83357) tag to the auxiliary, offers an alternative purification method and has been used to produce all four possible diastereoisomers in asymmetric aldol condensations. collectionscanada.gc.ca

Recent synthetic strategies have also focused on creating novel, highly substituted 2-oxazolidinones. A diastereospecific, one-pot synthesis from α,β-unsaturated lactams using m-chloroperoxybenzoic acid has been reported to yield complex oxazolidinones with complete control over the relative stereochemistry. researchgate.net Additionally, a tandem asymmetric aldol reaction followed by a Curtius rearrangement provides direct access to optically active 4,5-disubstituted oxazolidin-2-ones, avoiding the isolation of sensitive intermediates. nih.gov

| Auxiliary/Method | Key Feature | Application Example | Reported Advantage | Reference |

|---|---|---|---|---|

| Indene-based Thiazolidinethione | Sulfur-based analog | Acetate aldol reaction | Excellent yield and high diastereoselectivity (98:2 dr) | scielo.org.mx |

| MeOPEG-supported Oxazolidinone | Soluble polymer support | Asymmetric alkylation | Simplified purification | collectionscanada.gc.ca |

| Fluorous-tagged Oxazolidinone | Highly fluorinated silyl tag | Asymmetric aldol condensation | Alternative purification via fluorous solid-phase extraction | collectionscanada.gc.ca |

| Aldol/Curtius Tandem Reaction | One-pot conversion of β-hydroxy carbonyls | Synthesis of 4,5-disubstituted oxazolidin-2-ones | Good to excellent yields (up to 91%) and diastereoselectivity | nih.gov |

Synergistic Integration with Organocatalysis and Metal Catalysis in Asymmetric Synthesis

A major frontier in asymmetric synthesis is the combination of different catalytic modes to achieve novel and efficient transformations. psu.edu Integrating chiral auxiliary-controlled reactions with organocatalysis and/or transition metal catalysis offers the potential for unprecedented transformations that are not possible with a single catalytic system alone. psu.eduresearchgate.net

This synergistic approach allows for multiple, distinct activation modes within a single pot. For example, an enamine-mediated catalytic cycle, a hallmark of organocatalysis, can be combined with palladium catalysis for direct α-allylic alkylation of aldehydes. mdpi.com In such a system, the organocatalyst generates a nucleophilic enamine from an aldehyde, which then attacks an electrophilic π-allyl palladium complex generated from a metal catalyst and an allylic acetate. mdpi.com While not explicitly detailing an oxazolidinone substrate, this methodology provides a clear blueprint for using N-acyl oxazolidinone-derived aldehydes or ketones in similar synergistic reactions.

The combination of metal catalysis and chiral Brønsted acids is another powerful strategy. psu.edu Researchers have developed asymmetric three-component reactions involving diazo compounds, alcohols, and imines by combining a chiral Brønsted acid with a rhodium complex. psu.edu This dual-catalysis approach could be adapted for substrates bearing an oxazolidinone auxiliary to construct complex chiral molecules with high enantiomeric purity.

The power of this combined approach is the ability to perform complex reaction cascades in a single operation. For instance, a domino hydroformylation-enantioselective aldol reaction has been developed by combining transition metal hydroformylation with aminocatalysis. psu.edu This allows for the in situ generation of an aldehyde from an alkene, which then participates in a subsequent organocatalyzed aldol reaction, a classic transformation for oxazolidinone auxiliaries. wikipedia.orgpsu.edu This strategy elegantly solves the problem of controlling the concentration of the donor aldehyde in cross-aldol reactions. psu.edu

| Catalytic System | Reaction Type | Mechanism | Potential Application | Reference |

|---|---|---|---|---|

| Palladium and Pyrrolidine | α-Allylic Alkylation of Aldehydes | Synergistic enamine and π-allyl palladium catalysis | Asymmetric allylation of N-formyl oxazolidinone derivatives | mdpi.com |

| Rhodium and Chiral Brønsted Acid | Asymmetric Three-Component Reaction | Dual catalysis of diazo compound, alcohol, and imine | Stereocontrolled synthesis of complex amino acid derivatives from oxazolidinone-functionalized substrates | psu.edu |

| Transition Metal and Amine Catalyst | Domino Hydroformylation-Aldol Reaction | In situ aldehyde generation followed by organocatalyzed aldol addition | Direct conversion of alkenes to chiral β-hydroxy carbonyl structures using an N-acyl oxazolidinone as the acceptor | psu.edu |

Green Chemistry Principles in Oxazolidinone Synthesis and Application

Applying the principles of green chemistry to the synthesis and use of oxazolidinones is crucial for enhancing the sustainability of chemical manufacturing. Key goals include improving atom economy, utilizing renewable feedstocks, and employing environmentally benign reaction conditions.

A significant advancement is the use of carbon dioxide (CO₂) as a C1 feedstock for synthesizing the oxazolidinone core. The cycloaddition of CO₂ to aziridines is a 100% atom-economical process that directly yields valuable oxazolidinones. researchgate.net This method not only utilizes a renewable and non-toxic reagent but also proceeds with high efficiency, representing a sustainable alternative to traditional synthetic routes that may involve hazardous reagents like phosgene (B1210022) derivatives.

Another green approach involves performing reactions in environmentally friendly media. A novel protocol for synthesizing β-ketosulfones, which are precursors for 1,2,3-triazole-linked oxazolidinones, has been developed using an aqueous nanomicellar medium at room temperature. nih.gov This method avoids volatile organic solvents and often allows for easier product isolation.

The development of heterogeneous catalysts for oxazolidinone synthesis also aligns with green chemistry principles. A palladium-based heterogeneous catalyst has been successfully used for the oxidative carbonylation of β-amino alcohols to form 2-oxazolidinones. researchgate.net This system uses aerobic oxygen as the oxidant, producing only water as a benign byproduct, and the catalyst can be recycled multiple times, reducing waste and cost. researchgate.net

Automated Synthesis and High-Throughput Screening of Oxazolidinone-Assisted Reactions

The integration of automation and high-throughput screening (HTS) is set to revolutionize the discovery and optimization of chemical reactions, including those assisted by chiral auxiliaries. These technologies can dramatically accelerate the pace of research by enabling the rapid synthesis and evaluation of large compound libraries. nih.gov

Automated iterative small molecule synthesis platforms, while initially developed for oligopeptides and oligonucleotides, are being adapted for more general organic synthesis. chemrxiv.org A next-generation small molecule synthesizer has been reported that decreases the cycle time for C-C bond formation by an order of magnitude. chemrxiv.org Such platforms could be programmed to perform the multi-step sequences typical of chiral auxiliary-based synthesis (acylation, diastereoselective reaction, cleavage), allowing for the rapid generation of a library of chiral products for screening.

Furthermore, the combination of automated, nanoscale synthesis with HTS offers a powerful paradigm for reaction discovery and optimization. nih.gov Using acoustic dispensing technology, a library of 1536 compounds was synthesized on a nanomole scale via a three-component reaction and screened in situ. nih.gov This "on-the-fly" synthesis and screening approach minimizes waste and eliminates the bottleneck of purifying large libraries. This methodology could be readily applied to optimize conditions for reactions involving (4S)-4-butyl-1,3-oxazolidin-2-one, such as exploring a wide range of Lewis acids, solvents, and substrates for an aldol reaction in a single, highly miniaturized experiment. Solid-phase synthesis of oxazolidinones also represents a key step toward automation, simplifying the purification and handling of intermediates. nih.gov

Q & A

Basic Research Questions

How can the synthetic yield of (4S)-4-butyl-1,3-oxazolidin-2-one be optimized in asymmetric Reformatsky reactions?

Methodological Answer:

- Reagent Selection: Use samarium iodide (SmI₂) as a promoter, which facilitates stereoselective carbon-carbon bond formation. Adjust stoichiometry (e.g., 1.5–2.0 equiv. of SmI₂) to enhance enantiomeric excess .

- Solvent Optimization: Employ anhydrous THF or dichloromethane to minimize side reactions.

- Temperature Control: Conduct reactions at −78°C (dry ice/acetone bath) to stabilize intermediates and improve stereochemical outcomes .

- Purification: Use silica gel chromatography with gradients of petroleum ether (PE) and ethyl acetate (EtOAc) (e.g., PE/EtOAc 3:1 → 1:1) to isolate products. Monitor purity via TLC (Rf = 0.11–0.36) and confirm enantiomeric ratios using chiral HPLC .

What crystallographic techniques are recommended for resolving the conformation of oxazolidinone derivatives?

Methodological Answer:

- Data Collection: Perform single-crystal X-ray diffraction (SC-XRD) at 173–293 K to minimize thermal motion artifacts. Use synchrotron radiation for high-resolution data (e.g., mean C–C bond length precision ≤ 0.006 Å) .

- Software Tools: Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Validate hydrogen bonding with SHELX hydrogen-bond geometry tools .

- Conformational Analysis: Calculate deviations from least-squares planes (e.g., methylene flap atoms deviating by 0.36–0.43 Å) to identify envelope or twist conformations .

How can stereochemical integrity be confirmed during synthesis?

Methodological Answer:

- NMR Spectroscopy: Analyze H and C NMR coupling constants (e.g., Hz) to detect diastereotopic protons. For example, axial vs. equatorial substituents in oxazolidinone rings show distinct splitting patterns .

- Optical Rotation: Measure values (e.g., +38.7° to +58.2° in CHCl₃) and compare with literature data to confirm enantiopurity .

- Chiral Chromatography: Use OD-H columns with hexane/isopropanol gradients to resolve enantiomers. Retention times (e.g., 8.6–11.5 min) and peak area ratios indicate stereochemical homogeneity .

Advanced Research Questions

What computational strategies predict the biological activity of oxazolidinone-based CETP inhibitors?

Methodological Answer:

- QSAR Modeling: Develop 2D-QSAR models using genetic algorithm-selected descriptors (e.g., electronegativity, topological polar surface area). Validate via Multiple Linear Regression (MLR) and Support Vector Regression (SVR) with for training/test sets .

- Descriptor Interpretation: Prioritize electronic properties (e.g., HOMO/LUMO energies) and steric parameters (e.g., molar refractivity) to optimize CETP binding affinity .

- Metabolic Stability: Introduce substituents (e.g., 4-fluorophenyl) at metabolically labile sites to enhance half-life. Validate with microsomal stability assays .

How do oxazolidinones function as chiral auxiliaries in asymmetric synthesis?

Methodological Answer:

- Resin Immobilization: Attach (4S)-4-hydroxybenzyl-oxazolidin-2-one to Merrifield-Cl or Wang-Cl resins via nucleophilic displacement (NaH/DMF, 3 days) or Mitsunobu coupling (DIAD/Ph₃P, THF). Monitor loading efficiency (88–98%) via IR (C=O stretch at 1749 cm⁻¹) .

- Induction of Chirality: Use oxazolidinone auxiliaries to direct stereochemistry in aldol or Reformatsky reactions. For example, SmI₂-mediated coupling achieves >70% diastereoselectivity in β-hydroxy ketone formation .

What experimental approaches resolve contradictions in biological activity data for oxazolidinone derivatives?

Methodological Answer:

- Structure-Activity Landscapes: Compare IC₅₀ values of analogs (e.g., CETP inhibitors with ΔlogD = 1.8–2.5) to identify critical substituents. Use molecular docking (e.g., Glide SP mode) to map interactions with catalytic residues .

- Crystallographic Validation: Overlay bioactive conformations (SC-XRD) with docking poses to assess steric clashes or hydrogen-bond mismatches .

- In Vivo Profiling: Measure hepatic arachidonic acid/dihomo-γ-linolenic acid ratios in mouse models to confirm target engagement. Optimize oral bioavailability (>80%) via logP adjustments (e.g., adding fluorine substituents) .

How are oxazolidinones applied in experimental phasing for macromolecular crystallography?

Methodological Answer:

- Heavy-Atom Derivatives: Incorporate selenomethionine or brominated oxazolidinones into protein crystals. Collect multi-wavelength anomalous dispersion (MAD) data at λ = 0.979 Å .

- Pipeline Integration: Use SHELXC/D/E for fast, automated substructure determination (e.g., 100 phases in <24 hrs). Validate with PHENIX AutoBuild (CC₁/2 > 0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.